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Compound of Interest

Compound Name: Bipinnatin J

Cat. No.: B1230933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of Bipinnatin J, a furanocembranoid natural product isolated from the gorgonian

coral Pseudopterogorgia bipinnata. The methodologies outlined below are based on notable

synthetic routes developed by the research groups of Trauner, Rawal, and Baran.

Bipinnatin J is a key biosynthetic precursor to a variety of more complex and biologically

active marine diterpenes.[1][2] Its total synthesis has been a subject of significant interest,

leading to the development of several elegant and efficient strategies. These routes offer

valuable insights into the construction of complex molecular architectures and provide a

platform for the synthesis of analogs for pharmacological evaluation.

Retrosynthetic Analysis and Strategy
The total synthesis of Bipinnatin J generally involves the convergent assembly of two key

fragments followed by a macrocyclization to construct the 14-membered ring. The primary

challenge lies in the stereoselective formation of the trisubstituted Z-olefin and the

diastereoselective macrocyclization.

A common retrosynthetic disconnection of Bipinnatin J (1) involves an intramolecular Nozaki-

Hiyama-Kishi (NHK) reaction to form the macrocycle from an acyclic precursor (2). This

precursor can be further disconnected into two main building blocks: a furan-containing

fragment and a butenolide-containing fragment.
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Caption: Retrosynthetic analysis of Bipinnatin J.

Key Synthetic Routes and Experimental Protocols
The Trauner Synthesis (Racemic)
The synthesis reported by the Trauner group features a ruthenium-catalyzed Alder-ene

reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation as

key steps.[3] This nine-step synthesis is highly stereoselective and efficient.[3]

Overall Synthetic Workflow (Trauner)
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Caption: Key stages of the Trauner synthesis of (±)-Bipinnatin J.

Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization (Trauner)

To a solution of the allylic bromide precursor in anhydrous THF at room temperature under an

argon atmosphere is added chromium(II) chloride. The reaction mixture is stirred vigorously for
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several hours until the starting material is consumed (as monitored by TLC). The reaction is

then quenched by the addition of water and extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over sodium sulfate, and concentrated under reduced

pressure. The crude product is purified by flash column chromatography on silica gel to afford

Bipinnatin J as a white solid.

Reagent/Parameter Value

Starting Material Allylic Bromide

Reagent CrCl₂

Solvent Anhydrous THF

Temperature Room Temperature

Reaction Time 16 h[4]

Workup Aqueous quench, EtOAc extraction

Purification Flash Chromatography

Yield >70%[4]

The Rawal Synthesis (Racemic)
The Rawal group's synthesis is a convergent approach that utilizes a silver ion-promoted SN1-

type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[3]

[4] The longest linear sequence of this synthesis is 12 steps.[3][4]

Experimental Protocol: Silver-Promoted Alkylation (Rawal)

A solution of the siloxyfuran and the requisite allylic bromide in an appropriate solvent (e.g.,

dichloromethane) is treated with silver trifluoroacetate. The reaction is stirred at room

temperature until completion. The reaction mixture is then filtered, and the filtrate is

concentrated. The residue is purified by column chromatography to yield the alkylated product.
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Reagent/Parameter Value

Substrate 1 Siloxyfuran

Substrate 2 Allylic Bromide

Promoter Ag(OCOCF₃)₂

Solvent Dichloromethane

Temperature Room Temperature

Yield 60%[4]

The Baran Synthesis (Asymmetric)
The Baran group developed a concise and scalable 10-step total synthesis of (–)-Bipinnatin J.

[5][6] This enantioselective route features a Ni-electrocatalytic decarboxylative cross-coupling,

a unique halogen dance-Zweifel sequence to construct the trisubstituted furan, a Ni-mediated

1,6-conjugate addition, and an asymmetric proton transfer.[5][6]

Overall Synthetic Workflow (Baran)
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Caption: Key stages of the Baran synthesis of (–)-Bipinnatin J.

Experimental Protocol: Asymmetric Proton Transfer (Baran)
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The β,γ-unsaturated butenolide intermediate is dissolved in a suitable solvent and treated with

a catalytic amount of a Cinchona alkaloid-derived catalyst. The reaction is stirred at room

temperature until the isomerization to the α,β-unsaturated butenolide is complete. The product

is then isolated and purified. This step is crucial for setting the stereochemistry at C10.

Reagent/Parameter Value

Substrate β,γ-Unsaturated Butenolide

Catalyst Cinchona Alkaloid Derivative

Solvent Toluene

Temperature Room Temperature

Enantiomeric Excess 91% ee[7]

Summary of Key Reaction Yields
Synthetic Route Key Reaction Reported Yield

Trauner (2006)
Ruthenium-catalyzed Alder-

ene
7:1 mixture of regioisomers[3]

Stille Cross-Coupling Excellent[3]

NHK Macrocyclization >70%[4]

Rawal (2006) Silver-promoted Alkylation 60%[4]

Negishi Cross-Coupling Quantitative[4]

NHK Macrocyclization 73%[4]

Baran (2025)
Halogen dance-Zweifel

olefination
74%[7]

1,6-Conjugate Addition -

Asymmetric Proton Transfer Nearly quantitative[8]

NHK Macrocyclization 47% (over two steps)[7]
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Conclusion
The total syntheses of Bipinnatin J presented here highlight a range of modern synthetic

methodologies. The choice of a particular route may depend on factors such as the desired

stereochemistry (racemic vs. enantiopure), scalability, and the availability of starting materials

and reagents. The detailed protocols and data provided in these application notes are intended

to serve as a valuable resource for researchers in natural product synthesis and medicinal

chemistry. Further details and full experimental procedures can be found in the supporting

information of the cited publications.[3][4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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